molecular formula C15H14N2O2S B5066880 5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No.: B5066880
M. Wt: 286.4 g/mol
InChI Key: CDCBTTHBTOUBPT-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the reaction of 2,3-dimethylphenol with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
  • 5-[(3,4-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one
  • 2,3-Dimethyl-3-pentanol

Uniqueness

5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-5-3-6-12(11(10)2)18-9-14-16-15(17-19-14)13-7-4-8-20-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCBTTHBTOUBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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